![molecular formula C11H10N2O3 B11765535 3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid](/img/structure/B11765535.png)
3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that features an isoxazole ring substituted with an aminophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Aminophenyl Group: This step involves the nitration of the isoxazole ring followed by reduction to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylboronic acid: Similar in structure but contains a boronic acid group instead of an isoxazole ring.
5-Methylisoxazole-4-carboxylic acid: Lacks the aminophenyl group but shares the isoxazole and carboxylic acid functionalities.
Uniqueness
3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid, also known as 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA), is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activities of AMIA, including its immunosuppressive, anti-inflammatory, and anti-proliferative properties, supported by various research findings and case studies.
Chemical Structure
The chemical structure of this compound is characterized by the presence of an isoxazole ring, an amino group, and a carboxylic acid functional group. This unique structure contributes to its biological activity.
Immunosuppressive Properties
Research has demonstrated that AMIA exhibits significant immunosuppressive effects. In vitro studies have shown that AMIA can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). The compound's immunosuppressive activity was found to be more effective than that of cyclosporine A, a well-known immunosuppressant .
Table 1: Immunosuppressive Effects of AMIA on PBMC Proliferation
Compound | Concentration | Proliferation Inhibition (%) |
---|---|---|
AMIA | 50 µM | 75% |
Cyclosporine A | 50 µM | 60% |
Anti-Inflammatory Activity
AMIA has also been shown to possess anti-inflammatory properties. It significantly inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures. This indicates its potential use in treating inflammatory diseases .
Anti-Proliferative Effects
In various cancer cell lines, AMIA has exhibited anti-proliferative effects. For instance, it was found to induce apoptosis in Jurkat T cells by upregulating caspase expression and activating the NF-κB signaling pathway .
Table 2: Anti-Proliferative Activity of AMIA in Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Jurkat T Cells | 20 | Caspase activation, NF-κB pathway |
A549 (Lung Cancer) | 25 | Induction of apoptosis |
Case Studies and Research Findings
- Study on PBMC Proliferation : A study conducted on the effects of AMIA on PBMCs showed a dose-dependent inhibition of cell proliferation. The highest inhibition was observed at a concentration of 50 µM, where the proliferation was reduced by approximately 75% compared to controls .
- Inflammatory Response : In another research study, AMIA was tested for its ability to modulate inflammatory responses. The results indicated that it effectively reduced TNF-α levels in response to LPS stimulation, suggesting potential therapeutic applications in autoimmune diseases .
- Apoptosis Induction : Further investigations into the mechanism of action revealed that AMIA treatment led to significant increases in caspase-3 and caspase-7 expression in Jurkat cells, indicating its role in promoting apoptosis through intrinsic pathways .
Potential Applications
Given its diverse biological activities, AMIA holds promise for therapeutic applications in various fields:
- Immunology : As an immunosuppressant for conditions like autoimmune diseases and organ transplantation.
- Oncology : As an anti-cancer agent targeting specific signaling pathways involved in cell proliferation and survival.
- Inflammation : As a treatment for inflammatory disorders due to its ability to inhibit pro-inflammatory cytokines.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,12H2,1H3,(H,14,15) |
InChI Key |
FBLYEAOFCPEICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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